tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

Catalog No.
S680030
CAS No.
154026-92-3
M.F
C10H17ClO4
M. Wt
236.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

CAS Number

154026-92-3

Product Name

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

IUPAC Name

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

Molecular Formula

C10H17ClO4

Molecular Weight

236.69 g/mol

InChI

InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m0/s1

InChI Key

WLRFCPQXWBDLRG-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)CC(=O)CC(CCl)O

Synonyms

(5S)-6-Chloro-5-hydroxy-3-oxo-hexanoic Acid 1,1-Dimethylethyl Ester; (S)-6-Chloro-5-hydroxy-3-oxo-hexanoic Acid 1,1-Dimethylethyl Ester; (5S)-6-Chloro-5-hydroxy-3-oxohexanoic Acid tert-Butyl Ester; (5S)-6-Chloro-5-hydroxy-3-oxohexanoic Acid tert-Buty

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(CCl)O

Isomeric SMILES

CC(C)(C)OC(=O)CC(=O)C[C@@H](CCl)O

Precursor in Statin Synthesis

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate serves as a key intermediate in the synthesis of statins, a class of drugs widely used to lower low-density lipoprotein (LDL) cholesterol levels in the blood []. Statins work by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol production in the liver [].

The specific stereochemistry of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is essential for its role in statin synthesis. The "5S" designation refers to the configuration of a specific carbon atom within the molecule, which is crucial for its subsequent interaction with enzymes involved in statin production [].

Research in New Statin Development

The development of novel statins with improved efficacy and fewer side effects is an ongoing area of research. tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate serves as a valuable starting material for the synthesis of new statin derivatives. By modifying the structure of this intermediate, researchers can explore the impact on the drug's potency, selectivity, and overall therapeutic profile [].

Studies on Chirality and Biological Activity

The specific stereochemistry of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate highlights the importance of chirality in drug development. Chirality refers to the existence of mirror-image molecules that are non-superimposable, like right and left hands. In many cases, only one enantiomer (mirror image) of a drug molecule exhibits the desired biological activity, while the other enantiomer may be inactive or even harmful [].

Tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is a chiral organic compound with the chemical formula C10H17ClO4\text{C}_{10}\text{H}_{17}\text{ClO}_{4} and a CAS number of 154026-92-3. This compound features a tert-butyl group, a hydroxyl group, and a ketone functionality, making it a derivative of hexanoic acid. The "5S" designation indicates the specific stereochemistry at one of its carbon centers, which is crucial for its biological activity and synthetic utility. It serves as an important intermediate in the synthesis of statins, which are widely utilized for lowering low-density lipoprotein cholesterol levels in the blood .

As an impurity, tert-butyl chloro hydroxy ketone is not expected to have a specific mechanism of action within the body. The focus of research in this area is on the intended drug, rosuvastatin, which inhibits an enzyme involved in cholesterol production [].

Tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate primarily participates in reactions that are characteristic of ketones and alcohols. While specific reaction pathways involving this compound are not extensively documented, it is known to be a byproduct in the synthesis of rosuvastatin, which involves multiple steps including alkylation, cyclization, and hydrolysis . The presence of the chlorine atom and hydroxyl group allows for potential nucleophilic substitution reactions, while the ketone group can undergo various transformations such as reduction or condensation.

The biological significance of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate lies in its role as an intermediate in the production of statins, specifically targeting the enzyme HMG-CoA reductase. Statins inhibit this enzyme to reduce cholesterol synthesis in the liver, thereby effectively lowering blood cholesterol levels . The chirality of this compound is particularly important since often only one enantiomer exhibits the desired pharmacological effect while the other may be inactive or harmful.

Tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate can be synthesized through multi-step organic reactions that typically involve starting materials such as lactones and acid chlorides. The synthesis process may include:

  • Alkylation: Introducing alkyl groups to build up the carbon skeleton.
  • Cyclization: Forming cyclic structures if needed.
  • Hydrolysis: Converting esters to acids or alcohols.
  • Chlorination: Adding chlorine to specific positions on the molecule.

The precise details of these synthetic routes can vary based on desired yields and purity levels .

RosuvastatinContains similar hydroxy and keto groupsCholesterol-lowering medicationAtorvastatinSimilar statin compound with different side chainsCholesterol-lowering medicationSimvastatinAnother statin with a lactone structureCholesterol-lowering medicationLovastatinNatural product statin with similar mechanismCholesterol-lowering medication

Uniqueness: Tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is unique due to its specific stereochemistry and functional groups that position it as an intermediate specifically for rosuvastatin synthesis, distinguishing it from other statins that may not share this exact configuration or functional arrangement .

Research indicates that tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate interacts with enzymes involved in cholesterol biosynthesis. Its structural features enable it to fit into active sites of these enzymes effectively, thus influencing their activity. Further studies are necessary to fully elucidate its interactions at the molecular level and how modifications to its structure can enhance or diminish these interactions .

The development of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is intrinsically linked to the evolution of synthetic statin drugs, which revolutionized cardiovascular medicine in the late 20th century. While naturally derived statins like lovastatin and simvastatin had established the therapeutic value of HMG-CoA reductase inhibition, the quest for more potent synthetic variants with improved pharmacological profiles led to the development of critical intermediates like tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate.

The compound emerged as a crucial intermediate during research efforts to create more effective synthetic routes for fully synthetic statins like rosuvastatin. The first systematic approaches to chiral synthesis of compounds with the 3,5-dihydroxyheptenoic acid chain, which is structurally related to this intermediate, were reported around 1999. These early synthetic efforts formed the foundation for later developments that would establish this compound as a key building block in statin synthesis.

The discovery and refinement of the synthetic routes to tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate paralleled the development of rosuvastatin, which was initially developed by Shionogi and later acquired by AstraZeneca for further development and commercialization. The need for efficient and economically viable synthesis methods for rosuvastatin drove the optimization of pathways involving this critical intermediate.

Role as a Chiral Synthon in Statin Synthesis

Tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate serves as a valuable chiral synthon in the synthesis of cholesterol-lowering drugs, most notably rosuvastatin and atorvastatin. Its significance lies in its ability to introduce the correct absolute stereochemistry at the C-5 position in the statin side chain, which is essential for the biological activity and therapeutic efficacy of these medications.

In the synthetic pathway for rosuvastatin, this compound is positioned as an early intermediate that allows for the introduction of the correct stereochemistry at C-5 (S), followed by regioselective chain extension using novel side chain building blocks. The synthetic strategy typically involves:

  • Establishing the (S) stereochemistry at C-5 through asymmetric synthesis or resolution
  • Protecting the hydroxyl group when necessary for subsequent transformations
  • Extending the carbon chain through appropriate coupling reactions
  • Converting the extended intermediate to the final statin product

The tert-butyl ester function serves as a protecting group for the carboxylic acid, which is eventually revealed in the final statin product. This protection strategy enables selective transformations elsewhere in the molecule without affecting the carboxylic acid functionality.

Structural and Stereochemical Significance

The stereochemical precision of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is paramount to its utility in statin synthesis. The (5S) configuration is specifically required for optimal binding of the final statin molecule to the HMG-CoA reductase enzyme. The compound's structure contains several key functional groups that contribute to its synthetic versatility:

  • The tert-butyl ester group, which provides protection for the carboxylic acid and can be selectively cleaved later
  • The 3-oxo (ketone) group, which serves as a handle for further synthetic manipulations
  • The 5-hydroxy group with (S) configuration, which establishes crucial stereochemistry for the final drug
  • The 6-chloro terminal group, which can be displaced to introduce other functionalities like cyano groups for rosuvastatin synthesis

This precise arrangement of functional groups, particularly the defined (S) stereochemistry at C-5, is critical for constructing the side chain of rosuvastatin and related statins with the correct three-dimensional structure required for therapeutic activity.

Key Intermediate in Rosuvastatin and Atorvastatin Production

The chemical compound tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate represents a pivotal chiral intermediate in the modern industrial synthesis of major statin pharmaceuticals, specifically rosuvastatin and atorvastatin [1] [2]. This compound, distinguished by its precise stereochemical configuration and functional group arrangement, serves as the foundational building block from which the characteristic side chains of these cholesterol-lowering drugs are constructed [4].

The significance of this intermediate lies in its dual stereogenic centers and the presence of the chloro substituent at the 6-position, which enables subsequent chemical transformations essential for statin assembly [1] [5]. The (5S) stereochemical designation indicates the absolute configuration at the carbon bearing the hydroxyl group, which is critical for biological activity of the final pharmaceutical products [6]. Research has demonstrated that only this specific enantiomer exhibits the desired pharmacological properties, while alternative stereoisomers may be inactive or potentially harmful .

Industrial production of this key intermediate has evolved significantly through the application of biocatalytic methodologies. Multiple enzymatic systems have been successfully developed and optimized for the stereoselective synthesis of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, with notable achievements in both yield and stereochemical purity [1] [2] [5]. The most prominent enzymatic approaches utilize alcohol dehydrogenases from Lactobacillus brevis and Lactobacillus kefir, which demonstrate exceptional catalytic activity toward the precursor diketone substrate [1] [7] [6].

Advanced protein engineering strategies have further enhanced the performance of these biocatalytic systems. A tetrad mutant of Lactobacillus kefir alcohol dehydrogenase, designated LkTADH with mutations A94T/F147L/L199H/A202L, exhibits a 42-fold improvement in specific activity compared to the wild-type enzyme [1] [6]. This engineered variant achieves 94% yield and 99.5% enantiomeric excess in the production of the desired intermediate under optimized reaction conditions [1] [6].

Conversion to (3R,5S)-6-Chloro-3,5-Dihydroxyhexanoate

The transformation of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate to its fully reduced analog, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, represents a critical stereoselective reduction that establishes both chiral centers required for statin activity [2] [8] [9]. This biotransformation is catalyzed by carbonyl reductases that demonstrate exceptional stereochemical control, ensuring the formation of the (3R,5S) configuration essential for pharmaceutical efficacy [5] [10].

Rhodosporidium toruloides carbonyl reductase RtSCR9 has emerged as a particularly effective biocatalyst for this transformation [11] [9] [5]. Through directed evolution strategies involving random mutagenesis and site-saturation mutagenesis, researchers have developed enhanced variants with significantly improved catalytic efficiency [11] [5]. The mutant designated mut-Ile144Lys demonstrates a 3.03-fold improvement in specific activity and achieves 98% yield with 99% enantiomeric excess in single-batch reactions [11] [5].

Process optimization studies have established optimal reaction conditions that maximize both productivity and stereochemical fidelity. Fed-batch strategies have proven particularly effective in addressing substrate inhibition issues while maintaining high enzyme activity throughout the biotransformation [8] [10]. These approaches enable the processing of substrate concentrations up to 1 M (400 g/L), resulting in space-time yields exceeding 1,182 g/L/day, which represents the highest productivity reported for this transformation [8].

The integration of glucose dehydrogenase for cofactor regeneration has been instrumental in achieving economic viability for industrial applications [8] [5]. This coupled enzyme system ensures efficient recycling of NADPH, the essential cofactor for the carbonyl reduction, while minimizing the overall cost of the biotransformation process [8]. The combination of engineered carbonyl reductase with optimized cofactor regeneration has enabled successful scale-up to multi-kilogram production levels [8].

Integration with Cross-Coupling Reactions

The seamless integration of chemoenzymatic synthesis with palladium-catalyzed cross-coupling reactions represents a paradigmatic advancement in modern statin synthesis methodology. This hybrid approach leverages the exceptional stereochemical control achievable through enzymatic transformations while utilizing the atom-economic efficiency and functional group tolerance characteristic of transition metal catalysis.

Suzuki-Miyaura coupling has emerged as the predominant cross-coupling methodology for connecting the enzymatically derived side chain intermediates with heterocyclic statin cores. This reaction offers several advantages including broad functional group compatibility, mild reaction conditions, and the utilization of environmentally benign organoborane reagents. The coupling typically proceeds with 85-95% yields when properly optimized catalyst systems are employed.

Recent developments in Heck reaction methodologies have enabled direct installation of the statin side chain through olefinic coupling reactions. This approach circumvents the need for multi-step functional group manipulations while providing direct access to the characteristic heptenoic acid framework of statins. The integration of enzymatically prepared chiral synthons with Heck coupling has been demonstrated to be particularly effective for rosuvastatin synthesis, where the olefinic linkage is a critical structural feature.

Buchwald-Hartwig amination has found application in the construction of nitrogen-containing heterocyclic components that are subsequently coupled with the enzymatically derived side chains. This methodology is particularly relevant for atorvastatin synthesis, where the pyrrole core requires efficient C-N bond formation strategies. The versatility of Buchwald-Hartwig conditions allows for the incorporation of diverse amine components, enabling the synthesis of statin analogs and derivatives.

The development of flow chemistry protocols has further enhanced the integration of enzymatic and cross-coupling transformations. Continuous flow reactors enable precise control of reaction parameters while facilitating the combination of aqueous enzymatic reactions with organic-phase cross-coupling processes. This approach has demonstrated particular utility in telescoped syntheses where the enzymatic product is directly utilized in subsequent cross-coupling reactions without isolation.

Cross-Coupling TypeApplicationTypical Yield (%)Key Advantage
Suzuki-MiyauraHeterocycle-side chain coupling85-95Atom-economic C-C formation
Heck ReactionDirect olefinic installation75-90Direct side chain installation
Buchwald-HartwigC-N bond formation80-95Efficient N-heterocycle coupling
Olefin Cross-MetathesisSide chain modification70-85Mild reaction conditions

Comparative Analysis with Traditional Chemical Routes

Advantages in Stereochemical Control

The stereochemical precision achievable through chemoenzymatic approaches represents a fundamental advantage over traditional chemical synthesis methodologies. Enzymatic transformations inherently provide exceptional enantio- and diastereoselectivity, routinely achieving enantiomeric excesses greater than 99% without the need for chiral auxiliaries or specialized ligand systems [1] [2] [5].

Traditional chemical routes for statin synthesis typically rely on asymmetric hydrogenation or chiral auxiliary-mediated transformations to establish the required stereochemical configuration. While these approaches can achieve high selectivity, they often require expensive chiral catalysts, such as rhodium or ruthenium complexes with specialized phosphine ligands. Furthermore, the stereochemical outcome is frequently sensitive to substrate structure, requiring extensive optimization for each specific transformation.

Enzymatic ketone reductions demonstrate remarkable substrate tolerance while maintaining consistent stereochemical outcomes. The alcohol dehydrogenases and carbonyl reductases employed in statin synthesis exhibit broad substrate scope and reliably produce the desired (R) or (S) configuration depending on the enzyme selected. This predictable stereochemical behavior eliminates the need for extensive screening of chiral catalysts and reaction conditions.

The substrate-controlled stereochemistry observed in enzymatic systems provides additional advantages in terms of process robustness. Unlike chemical catalysts, which may be sensitive to impurities or minor variations in reaction conditions, enzymes often maintain their stereochemical fidelity across a range of process parameters. This characteristic is particularly valuable for industrial applications where consistent product quality is paramount.

Stereodivergent synthesis capabilities represent another significant advantage of enzymatic approaches. By utilizing different enzymes or enzyme variants, it is possible to access multiple stereoisomers of a given target molecule with comparable efficiency. This capability is especially valuable for the synthesis of statin analogs and for structure-activity relationship studies where access to diverse stereoisomers is required.

ParameterTraditional ChemicalChemoenzymaticImprovement Factor
Stereoselectivity (ee %)85-95>991.1-1.2x increase
Reaction ConditionsHarsh (high T, pressure)Mild (ambient T, pH 7-8)Much milder
Catalyst CostHigh (precious metals)Medium (enzyme production)Variable
Waste GenerationHighLow5-10x reduction

Challenges in Industrial Implementation

Despite the significant advantages offered by chemoenzymatic approaches, several critical challenges must be addressed for successful industrial implementation. Enzyme stability under process conditions represents perhaps the most significant hurdle, particularly given the sensitivity of proteins to temperature, pH, and organic solvents.

Aldehyde tolerance has emerged as a specific challenge in statin synthesis, where aldehyde substrates and intermediates can cause enzyme deactivation. The aldolase enzymes critical for constructing the statin side chain framework are particularly susceptible to aldehyde-induced inactivation. Research has addressed this challenge through protein engineering strategies, including the development of Lactobacillus brevis DERA variants with enhanced aldehyde tolerance.

Cofactor regeneration presents both technical and economic challenges for industrial implementation [8]. The requirement for expensive cofactors such as NADPH or NADH necessitates efficient recycling systems to achieve economic viability [8]. While coupled enzyme systems and electrochemical regeneration approaches have been developed, these add complexity to the overall process design [8].

Substrate solubility issues arise frequently in pharmaceutical synthesis, where hydrophobic substrates may have limited solubility in aqueous reaction media [2]. Various strategies have been employed to address this challenge, including the use of biphasic systems, organic cosolvents, and surfactants [2]. However, these modifications can affect enzyme stability and activity, requiring careful optimization [2].

Product inhibition represents another significant challenge, where the accumulation of product molecules can inhibit enzyme activity [8] [10]. This issue is particularly pronounced in high-concentration processes designed for industrial efficiency [8]. Fed-batch strategies and continuous product removal systems have been developed to mitigate this challenge [8] [10].

Scale-up considerations introduce additional complexity, as the heat and mass transfer characteristics of large-scale reactors differ significantly from laboratory conditions. Enzyme immobilization and continuous flow processing have emerged as promising approaches for addressing scale-up challenges while enabling enzyme reuse.

The regulatory landscape for biocatalytic processes, while generally favorable, requires careful consideration of enzyme sources and process validation. The use of genetically modified organisms for enzyme production necessitates compliance with applicable biosafety regulations. However, the established precedent of approved biocatalytic processes in pharmaceutical manufacturing provides a clear pathway for regulatory approval.

Challenge CategorySpecific ChallengeCurrent SolutionsSuccess Rate
Enzyme StabilityAldehyde tolerance, thermostabilityProtein engineering, directed evolutionHigh
Cofactor RegenerationNADPH/NADH recycling efficiencyCoupled enzyme systems, electrochemicalMedium-High
Substrate SolubilityHydrophobic substrate handlingBiphasic systems, surfactantsMedium
Scale-Up IssuesHeat/mass transfer limitationsContinuous flow reactorsMedium

Cost considerations remain a critical factor in industrial decision-making, where the economics of enzyme production, process complexity, and yield must be carefully balanced. While chemoenzymatic routes often provide superior yields and reduced waste generation, the initial investment in enzyme development and process optimization can be substantial. However, successful implementations, such as the Codexis simvastatin process, have demonstrated that biocatalytic approaches can achieve economic competitiveness while providing environmental benefits.

XLogP3

0.9

Wikipedia

Tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

Dates

Last modified: 08-15-2023

Explore Compound Types